(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione
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Overview
Description
(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanethione moiety attached to a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione typically involves the reductive amination of a precursor compound. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol derivatives.
Substitution: Various substituted piperazine and aromatic derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.
Biological Research: It is used in molecular modeling studies to understand its interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, docking studies have shown that the compound can interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(3,4-dichlorophenyl)methanethione: Similar structure but with dichloro substitution on the aromatic ring.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Features a similar piperazine and benzyl group but with different aromatic substitutions.
Uniqueness
(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione is unique due to its diethoxy substitution on the aromatic ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4-diethoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-3-25-20-11-10-19(16-21(20)26-4-2)22(27)24-14-12-23(13-15-24)17-18-8-6-5-7-9-18/h5-11,16H,3-4,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLVDTDGIJUWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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